Brachyoside B

Catalog No.
S12809494
CAS No.
86764-12-7
M.F
C36H60O10
M. Wt
652.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brachyoside B

CAS Number

86764-12-7

Product Name

Brachyoside B

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H60O10

Molecular Weight

652.9 g/mol

InChI

InChI=1S/C36H60O10/c1-30(2)22(39)8-11-36-17-35(36)13-12-32(5)27(34(7)10-9-23(46-34)31(3,4)43)18(38)15-33(32,6)21(35)14-19(28(30)36)44-29-26(42)25(41)24(40)20(16-37)45-29/h18-29,37-43H,8-17H2,1-7H3/t18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,28-,29+,32+,33-,34+,35-,36+/m0/s1

InChI Key

MHQQPTNPTWQCBN-XQZOPXIASA-N

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O

Description

beta-D-Glucopyranoside, (3beta,6alpha,16beta,20R,24S)-20,24-epoxy-3,16,25-trihydroxy-9,19-cyclolanostan-6-yl is a natural product found in Astragalus spinosus with data available.

Brachyoside B is a naturally occurring compound classified as a glycoside, specifically a flavonoid glycoside. It is derived from various plant sources and is known for its distinctive chemical structure, which typically includes a flavonoid aglycone linked to one or more sugar moieties. The unique arrangement of these components contributes to its biological properties and potential applications in various fields.

Involving Brachyoside B primarily focus on its hydrolysis, where the glycosidic bond between the sugar and the flavonoid aglycone is cleaved. This reaction can occur under acidic or enzymatic conditions, leading to the release of the aglycone and sugar components. Additionally, Brachyoside B can participate in oxidation-reduction reactions, which may influence its stability and biological activity. The general reaction can be represented as follows:

Brachyoside B+H2OAglycone+Sugar\text{Brachyoside B}+\text{H}_2\text{O}\rightarrow \text{Aglycone}+\text{Sugar}

Brachyoside B exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Studies have indicated that it can scavenge free radicals, thereby protecting cells from oxidative stress. Furthermore, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines. Research has also shown potential antimicrobial activity against various pathogens, suggesting its use in natural medicine.

The synthesis of Brachyoside B can be achieved through several methods:

  • Natural Extraction: It is commonly isolated from plant materials using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic methods involve the glycosylation of flavonoids using activated sugars and appropriate catalysts.
  • Biotransformation: Enzymatic methods using glycosyltransferases can facilitate the formation of Brachyoside B from simpler flavonoids and sugars.

Brachyoside B has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed into therapeutic agents for conditions related to oxidative stress and inflammation.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations to protect against environmental damage.
  • Food Industry: As a natural preservative, it can be used in food products to enhance shelf life due to its antimicrobial properties.

Interaction studies of Brachyoside B with other biomolecules have revealed insights into its mechanism of action. Research indicates that it may interact with cellular receptors or enzymes involved in inflammatory pathways, modulating their activity. Additionally, studies on its binding affinity with proteins suggest potential roles in signaling pathways that regulate cellular responses.

Brachyoside B shares structural and functional similarities with several other flavonoid glycosides. Below are some comparable compounds along with a brief discussion of their uniqueness:

Compound NameStructure TypeUnique Features
Quercetin GlycosideFlavonoid GlycosideKnown for strong antioxidant properties
RutinFlavonoid GlycosideExhibits significant anti-inflammatory effects
Kaempferol GlycosideFlavonoid GlycosideNoted for cardiovascular benefits
Apigenin GlycosideFlavonoid GlycosideRecognized for neuroprotective effects

Brachyoside B is unique due to its specific combination of sugar moieties and aglycone structure, which may confer distinct biological activities compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

652.41864811 g/mol

Monoisotopic Mass

652.41864811 g/mol

Heavy Atom Count

46

Dates

Modify: 2024-08-10

Explore Compound Types